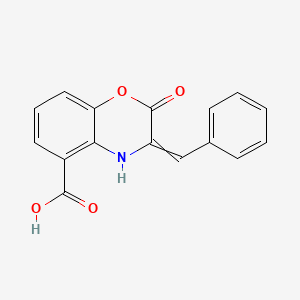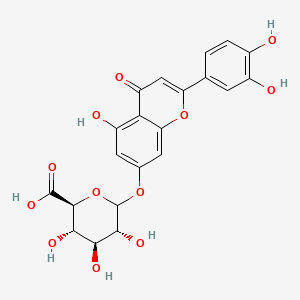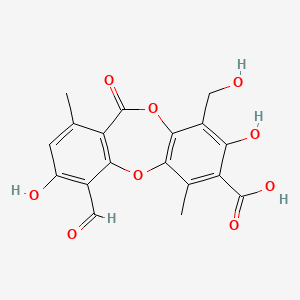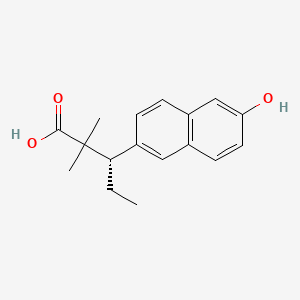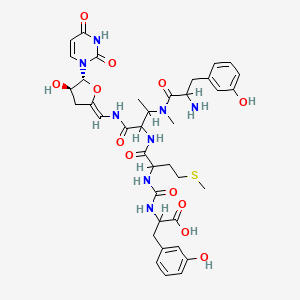
Mureidomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mureidomycin A is a peptide.
科学的研究の応用
Genome Mining and Antibiotic Development
Mureidomycin A has been a focus in the field of antimicrobial research, particularly in the discovery and development of new antibiotics. Jiang et al. (2015) explored the activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998, which led to the discovery of several mureidomycin analogues. These analogues demonstrated potent inhibitory activity against the pathogen Pseudomonas aeruginosa (Jiang et al., 2015).
Mechanism of Biosynthesis
Understanding the molecular mechanism behind mureidomycin biosynthesis is critical for antibiotic development. Liu et al. (2021) provided insights into this process by examining the activation of the mureidomycin biosynthetic gene cluster (BGC) in Streptomyces roseosporus. They highlighted the role of the exogenous regulatory gene ssaA in this activation process (Liu et al., 2021).
Related Antibiotic Classes
Grüschow et al. (2009) investigated the biosynthetic relations of mureidomycin with pacidamycins and napsamycins, which are uridyl peptide antibiotics inhibiting translocase I. Their study on precursor-directed biosynthesis led to the creation of new pacidamycin derivatives, opening doors to explore similar pathways in mureidomycin (Grüschow et al., 2009).
Inhibitory Action in Peptidoglycan Biosynthesis
The muraymycins, closely related to mureidomycin, were studied by McDonald et al. (2002). These nucleoside-lipopeptide antibiotics inhibit peptidoglycan biosynthesis and have shown broad-spectrum antimicrobial activity. Understanding the structure and activity of muraymycins can inform research into mureidomycin’s potential as an antimicrobial agent (McDonald et al., 2002).
Self-Resistance Mechanisms in Biosynthesis
Cui et al. (2018) explored the self-resistance mechanisms during muraymycin biosynthesis, which is also relevant for mureidomycin. They identified nucleotidyltransferase and phosphotransferase enzymes that modify the muraymycin structure, suggesting similar resistance mechanisms might exist for mureidomycin (Cui et al., 2018).
Novel Antibiotic Discovery
Gotoh et al. (2003) provided insights into the intrinsic resistance mechanisms of bacteria to mureidomycin. They found that Escherichia coli displays resistance to mureidomycin due to the expression of efflux systems. This study highlights the importance of understanding resistance mechanisms in the context of developing effective mureidomycin-based treatments (Gotoh et al., 2003).
特性
分子式 |
C38H48N8O12S |
|---|---|
分子量 |
840.9 g/mol |
IUPAC名 |
2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H48N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19-/t20?,26?,27?,28?,29-,31?,35-/m1/s1 |
InChIキー |
LLINEOOFHRQODR-QQCWUGGYSA-N |
異性体SMILES |
CC(C(C(=O)N/C=C\1/C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
正規SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N |
同義語 |
mureidomycin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



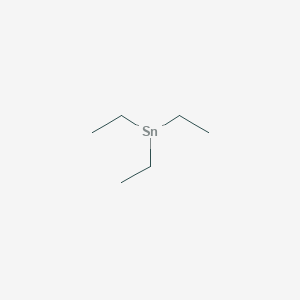
![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)


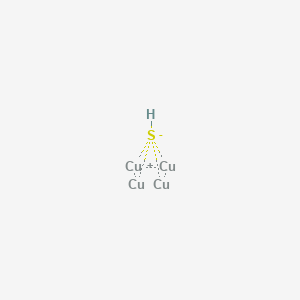


![(1R,2S,5S,7S,8E,10E,12S,14R,16S,19S,20R,24R,27R,28S,29S,32S,33S,35R)-14-[(2R,3S,4S)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione](/img/structure/B1234985.png)
